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molecular formula C22H19Br2NO3 B041696 deltamethrin CAS No. 64364-02-9

deltamethrin

Cat. No. B041696
M. Wt: 505.2 g/mol
InChI Key: OWZREIFADZCYQD-QWFCFKBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04299776

Procedure details

Sodium cyanide (0.80 g, 0.016 mole) was charged to a reaction vessel together with 25 ml of a mixture of water and tetrahydrofuran (1/1 by volume). 3-Phenoxybenzaldehyde (2.31 g, 0.012 mole) in 10 ml of water/tetrahydrofuran solution (1/1 by volume) was then added in one portion, and 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (4.4 g, 0.014 mole) was added dropwise over a 15 minute period. The reaction mixture was stirred for 2 hours at 20°, and the desired ester (6.97 g, 86% pure by glpc) was isolated as described in Example 1E. EXAMPLE 3
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].O.[O:5]([C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[CH:15]=[O:16])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Br:20][C:21]([Br:31])=[CH:22][CH:23]1[CH:25]([C:26](Cl)=[O:27])[C:24]1([CH3:30])[CH3:29]>O.O1CCCC1.O1CCCC1>[Br:20][C:21]([Br:31])=[CH:22][CH:23]1[CH:25]([C:26]([O:16][CH:15]([C:1]#[N:2])[C:14]2[CH:17]=[CH:18][CH:19]=[C:12]([O:5][C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH:13]=2)=[O:27])[C:24]1([CH3:30])[CH3:29] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
mixture
Quantity
25 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.31 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Name
Quantity
4.4 g
Type
reactant
Smiles
BrC(=CC1C(C1C(=O)Cl)(C)C)Br
Name
Quantity
10 mL
Type
solvent
Smiles
O.O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at 20°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a 15 minute period
Duration
15 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(=CC1C(C1C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)(C)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.97 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 115%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04299776

Procedure details

Sodium cyanide (0.80 g, 0.016 mole) was charged to a reaction vessel together with 25 ml of a mixture of water and tetrahydrofuran (1/1 by volume). 3-Phenoxybenzaldehyde (2.31 g, 0.012 mole) in 10 ml of water/tetrahydrofuran solution (1/1 by volume) was then added in one portion, and 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (4.4 g, 0.014 mole) was added dropwise over a 15 minute period. The reaction mixture was stirred for 2 hours at 20°, and the desired ester (6.97 g, 86% pure by glpc) was isolated as described in Example 1E. EXAMPLE 3
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].O.[O:5]([C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[CH:15]=[O:16])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Br:20][C:21]([Br:31])=[CH:22][CH:23]1[CH:25]([C:26](Cl)=[O:27])[C:24]1([CH3:30])[CH3:29]>O.O1CCCC1.O1CCCC1>[Br:20][C:21]([Br:31])=[CH:22][CH:23]1[CH:25]([C:26]([O:16][CH:15]([C:1]#[N:2])[C:14]2[CH:17]=[CH:18][CH:19]=[C:12]([O:5][C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH:13]=2)=[O:27])[C:24]1([CH3:30])[CH3:29] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
mixture
Quantity
25 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.31 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Name
Quantity
4.4 g
Type
reactant
Smiles
BrC(=CC1C(C1C(=O)Cl)(C)C)Br
Name
Quantity
10 mL
Type
solvent
Smiles
O.O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at 20°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a 15 minute period
Duration
15 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(=CC1C(C1C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)(C)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.97 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 115%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04299776

Procedure details

Sodium cyanide (0.80 g, 0.016 mole) was charged to a reaction vessel together with 25 ml of a mixture of water and tetrahydrofuran (1/1 by volume). 3-Phenoxybenzaldehyde (2.31 g, 0.012 mole) in 10 ml of water/tetrahydrofuran solution (1/1 by volume) was then added in one portion, and 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (4.4 g, 0.014 mole) was added dropwise over a 15 minute period. The reaction mixture was stirred for 2 hours at 20°, and the desired ester (6.97 g, 86% pure by glpc) was isolated as described in Example 1E. EXAMPLE 3
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].O.[O:5]([C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[CH:15]=[O:16])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Br:20][C:21]([Br:31])=[CH:22][CH:23]1[CH:25]([C:26](Cl)=[O:27])[C:24]1([CH3:30])[CH3:29]>O.O1CCCC1.O1CCCC1>[Br:20][C:21]([Br:31])=[CH:22][CH:23]1[CH:25]([C:26]([O:16][CH:15]([C:1]#[N:2])[C:14]2[CH:17]=[CH:18][CH:19]=[C:12]([O:5][C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH:13]=2)=[O:27])[C:24]1([CH3:30])[CH3:29] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
mixture
Quantity
25 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.31 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Name
Quantity
4.4 g
Type
reactant
Smiles
BrC(=CC1C(C1C(=O)Cl)(C)C)Br
Name
Quantity
10 mL
Type
solvent
Smiles
O.O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at 20°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a 15 minute period
Duration
15 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(=CC1C(C1C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)(C)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.97 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 115%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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